molecular formula C16H18N2O2 B7603132 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B7603132
M. Wt: 270.33 g/mol
InChI Key: VCSKDZDQDDHLHC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes an indole ring system and a 1,2-oxazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dihydroindole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has diverse applications in scientific research:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing signaling pathways and cellular functions. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

1-(2,3-Dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other indole derivatives, oxazole derivatives, and related heterocyclic compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-14(12(2)20-17-11)7-8-16(19)18-10-9-13-5-3-4-6-15(13)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSKDZDQDDHLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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